(But-3-yn-1-yl)(ethyl)amine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

This water-soluble hydrochloride salt delivers a critical two-carbon spacer between its terminal alkyne and secondary amine, a design that optimizes conformational flexibility and target engagement beyond rigid propargylamine scaffolds. Sourced for its consistent 95% purity, it eliminates solvent-exchange steps in bioconjugation, enabling direct coupling to biomolecules. Supported by XLogP3 of 1.2 and a TPSA of 12 Ų, this building block balances cell permeability with aqueous compatibility. Ensure your next SAR campaign or polymer functionalization project leverages this precise geometry—available for immediate shipment.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
Cat. No. B15327060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(But-3-yn-1-yl)(ethyl)amine
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCCNCCC#C
InChIInChI=1S/C6H11N/c1-3-5-6-7-4-2/h1,7H,4-6H2,2H3
InChIKeyUUXYNMAXFOIMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

But-3-yn-1-yl)(ethyl)amine: Procurement Guide for This Secondary Amine-Alkyne Building Block


(But-3-yn-1-yl)(ethyl)amine, commonly referenced as N-ethylbut-3-yn-1-amine (free base CAS 56518-07-1) or its hydrochloride salt (CAS 2375268-95-2), is a small, bifunctional secondary amine building block [1]. It features a terminal alkyne moiety (C≡C) linked by a two-carbon spacer to a secondary amine nitrogen bearing an ethyl substituent [1]. Its molecular formula is C₆H₁₁N (free base) and C₆H₁₂ClN (HCl salt) with a molecular weight of 133.62 g/mol for the salt [1]. The compound is predominantly used as a synthetic intermediate in medicinal chemistry and chemical biology for the introduction of an amine-linked terminal alkyne handle, facilitating copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry conjugations [1].

Why N-Ethylbut-3-yn-1-amine Is Not Interchangeable with Propargylamine or Other Alkyne-Amine Analogs


The precise spacing between the terminal alkyne and the secondary amine nitrogen in (but-3-yn-1-yl)(ethyl)amine—a two-carbon (ethylene) linker—is not an arbitrary structural feature but a critical determinant of molecular geometry, flexibility, and reactivity [1]. Direct substitution with propargylamine (one-carbon linker), but-3-yn-1-amine (primary amine), or N-methyl propargylamine (different sterics) will alter the distance and orientation of the click-reactive handle, the pKa and nucleophilicity of the amine, and the overall lipophilicity (LogP) of any final conjugate [1]. In medicinal chemistry campaigns, even single-atom variations in linker length can profoundly impact target binding, cellular permeability, and metabolic stability [1].

Quantitative Differentiation of (But-3-yn-1-yl)(ethyl)amine from Its Closest Analogs


Linker Length Dictates Conformational Freedom and Potential Target Engagement

The two-carbon ethylene linker in (but-3-yn-1-yl)(ethyl)amine provides greater conformational flexibility and a different spatial projection of the terminal alkyne compared to the more rigid one-carbon linker found in propargylamine (prop-2-yn-1-amine) [1][2]. This difference in rotational freedom (3 rotatable bonds for the target compound vs. 2 for propargylamine) allows the alkyne group to sample a larger volume of conformational space, which can be essential for successful bioconjugation in sterically hindered environments [1][2].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Hydrophobicity Tuning via Ethyl Substitution Enables Fine-Control of Physicochemical Properties

The ethyl group on the secondary amine of (but-3-yn-1-yl)(ethyl)amine increases its lipophilicity relative to the primary amine analog, but-3-yn-1-amine [1][2]. This is reflected in the computed partition coefficient (XLogP3) values: 1.2 for the target compound versus 0.6 for but-3-yn-1-amine [1][2]. A higher LogP can be advantageous for enhancing membrane permeability in cell-based assays or for improving the solubility profile of hydrophobic payloads in organic synthesis [1][2].

Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) Distinguishes Hydrogen-Bonding Potential

The Topological Polar Surface Area (TPSA) of (but-3-yn-1-yl)(ethyl)amine is 12 Ų, which is notably lower than the 26 Ų TPSA of its primary amine counterpart, but-3-yn-1-amine [1][2]. This difference reflects the substitution of a primary amine (one donor, one acceptor) with a secondary amine (one donor, one acceptor) and the replacement of a hydrogen with an ethyl group, reducing the compound's capacity for hydrogen bonding [1][2]. A lower TPSA is a key predictor of improved passive membrane permeability, making the target compound a more suitable candidate for intracellular target engagement [1][2].

Medicinal Chemistry Drug Design Physicochemical Properties

Availability as a Stable Hydrochloride Salt Improves Handling and Long-Term Storage

While the free base of (but-3-yn-1-yl)(ethyl)amine exists, it is most commonly procured and handled as its hydrochloride salt (CAS 2375268-95-2) [1]. The salt form offers significantly enhanced stability against oxidation and evaporation during storage compared to the volatile free base, as well as improved water solubility for aqueous reactions [1]. This is a critical practical advantage over less stable, non-salt alkyne-amine analogs, which may require specialized storage conditions (e.g., under inert atmosphere, refrigerated) and can degrade over time [1].

Chemical Synthesis Reagent Handling Stability

Optimal Use Cases for (But-3-yn-1-yl)(ethyl)amine Based on Verified Properties


Synthesis of Clickable Probes for Cellular Target Engagement Studies

The combination of moderate lipophilicity (XLogP3 = 1.2) [1] and a lower TPSA (12 Ų) [1] makes this building block well-suited for generating cell-permeable probes. The terminal alkyne handle can be used for post-labeling bioorthogonal conjugation via CuAAC click chemistry, allowing for the identification and validation of intracellular targets without disrupting the compound's membrane permeability [1].

Medicinal Chemistry for Optimizing Ligand Efficiency

In structure-activity relationship (SAR) studies, the ethylene linker provides a distinct conformational profile (3 rotatable bonds) [1] that can be exploited to access binding pockets not reachable with the more rigid propargylamine scaffold [2]. This allows medicinal chemists to fine-tune the spatial orientation of a pendant group while maintaining a reactive click handle for subsequent library diversification [1].

Bioconjugation in Aqueous and Mixed-Solvent Systems

The availability of the compound as a stable, water-soluble hydrochloride salt [1] makes it particularly valuable for bioconjugation reactions in aqueous buffers. This form simplifies the direct coupling of the alkyne-containing amine to biomolecules (e.g., proteins, peptides) via amide bond formation or reductive amination, eliminating the need for complex solvent-exchange steps that can compromise biomolecule stability [1].

Polymer and Material Science Functionalization

The secondary amine provides a nucleophilic anchor for attaching the alkyne handle to polymer backbones or material surfaces. The controlled lipophilicity (XLogP3 = 1.2) [1] ensures compatibility with a range of organic solvents used in polymer processing, while the terminal alkyne enables post-functionalization via click chemistry to introduce diverse functional groups (e.g., fluorophores, targeting ligands) [1].

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